molecular formula C8H13NO3 B141190 Ethyl allyl(2-oxoethyl)carbamate CAS No. 128740-03-4

Ethyl allyl(2-oxoethyl)carbamate

Cat. No.: B141190
CAS No.: 128740-03-4
M. Wt: 171.19 g/mol
InChI Key: JYGHBOKKIJVJSM-UHFFFAOYSA-N
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Description

Ethyl allyl(2-oxoethyl)carbamate is an organic compound with the molecular formula C8H13NO3. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl allyl(2-oxoethyl)carbamate can be synthesized through the reaction of ethyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like toluene, and the mixture is heated under reflux conditions for several hours. The product is then purified through techniques such as flash chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl allyl(2-oxoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl allyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. For example, it can form carbamate esters with amino groups in proteins, leading to enzyme inhibition. The pathways involved may include the formation of stable carbamate intermediates that interfere with normal biochemical processes .

Comparison with Similar Compounds

Ethyl allyl(2-oxoethyl)carbamate can be compared with other carbamate esters, such as:

    Ethyl carbamate: A simpler ester with fewer functional groups.

    Methyl carbamate: Another simple ester with different reactivity.

    Phenyl carbamate: A more complex ester with aromatic properties.

Biological Activity

Ethyl allyl(2-oxoethyl)carbamate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities, including enzyme inhibition and interaction with various biomolecules. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known for its reactivity and versatility in organic synthesis. The molecular formula is C₇H₁₃NO₃, indicating the presence of ethyl, allyl, and 2-oxoethyl moieties.

The mechanism of action for this compound involves its ability to form stable carbamate esters with amino groups in proteins. This interaction can lead to enzyme inhibition, affecting various biochemical pathways. The formation of these intermediates may disrupt normal cellular processes, which is a critical aspect of its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could have implications in drug development.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity through mechanisms involving apoptosis and modulation of cellular signaling pathways .
  • Toxicological Effects : Comparative genotoxicity studies have highlighted the potential adverse effects of related carbamates, indicating a need for further investigation into the safety profile of this compound .

Case Studies

  • Anticancer Activity : A study investigated the effects of various carbamate derivatives on multidrug-resistant (MDR) cancer cells. This compound was included in the analysis, revealing its potential to induce apoptosis in these resistant cell lines, suggesting that it may overcome certain resistance mechanisms associated with conventional therapies .
  • Enzyme Interaction : Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated significant inhibition of target enzymes, which could be leveraged for therapeutic applications.

Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundEnzyme inhibitionForms carbamate esters with amino groups
Benzyl allyl(2-oxoethyl)carbamatePotential anticancer activityInduces apoptosis in MDR cancer cells
Ethyl carbamateGenotoxic effectsInduces sister chromatid exchange in mammalian cells

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Medicinal Chemistry : Its derivatives may serve as lead compounds in drug discovery due to their diverse biological activities.
  • Organic Synthesis : It acts as a building block for synthesizing more complex molecules, making it valuable in chemical research and industry.

Q & A

Basic Questions

Q. What synthetic methodologies are optimal for preparing ethyl allyl(2-oxoethyl)carbamate, and how can reaction conditions be optimized?

this compound is synthesized via a multi-step process involving formic acid as a solvent and monitored by thin-layer chromatography (TLC) for reaction completion. Key steps include dissolving intermediates in formic acid, evaporating excess solvent, and purifying via ethyl acetate washes and sodium sulfate drying . Optimization involves:

  • Solvent choice : Non-polar solvents (e.g., ethyl acetate) minimize side reactions and enhance product stability .
  • Catalyst use : Acidic conditions (e.g., PPTS) improve yields in coupling reactions with sulfinylamines .
  • Temperature control : Reactions at -78°C (for lithiation) or ambient conditions (for carbamate formation) ensure regioselectivity .

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

Use a combination of:

  • NMR spectroscopy : To identify allyl, carbamate, and 2-oxoethyl moieties (e.g., δ 5.2–5.8 ppm for allyl protons) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of carbamate) .
  • Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (e.g., C₉H₁₃NO₃) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Cytotoxicity assays : Use HepG2 or other cancer cell lines to assess apoptosis induction via flow cytometry (e.g., cell cycle arrest at G1 phase) .
  • Enzyme inhibition : Test interactions with esterases or cytochrome P450 enzymes (e.g., CYP2E1) using fluorometric or spectrophotometric assays .

Advanced Questions

Q. How do metabolic pathways of this compound differ between in vitro and in vivo systems, and what are the implications for toxicity?

  • In vitro metabolism : Hepatic microsomes (human/rodent) metabolize carbamates via CYP2E1 into reactive intermediates (e.g., vinyl carbamate), detected via LC-MS .
  • In vivo activation : In mice, ethyl carbamate derivatives form DNA adducts (e.g., 7-(2-oxoethyl)guanine) linked to carcinogenicity .
  • Contradiction : While in vitro studies may show low cytotoxicity, in vivo models reveal dose-dependent DNA damage due to systemic bioactivation .

Q. How can researchers resolve contradictions in genotoxicity data between this compound and its analogs?

  • Adduct quantification : Use ³²P-postlabeling or accelerator mass spectrometry to measure etheno-DNA adducts (e.g., 1,N⁶-ethenoadenosine) in target tissues .
  • Species-specific differences : Compare metabolic rates in human vs. rodent CYP2E1 isoforms using recombinant enzyme assays .
  • Mechanistic studies : Evaluate cross-linking potential of N-7-(2-oxoethyl)guanine via comet assays or γH2AX foci imaging .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) between this compound and related carbamates?

  • Functional group modulation : Synthesize analogs with substituted allyl groups (e.g., fluorinated or thiazole-containing derivatives) and compare bioactivity .
  • Computational modeling : Perform molecular docking to predict binding affinities for targets like chitin synthase (for agrochemical applications) or DNA repair enzymes .
  • Comparative toxicity profiling : Test analogs in parallel for genotoxicity (e.g., Ames test) and therapeutic potential (e.g., antiproliferative activity in cancer cell panels) .

Q. How should researchers design studies to assess the environmental or pharmacological persistence of this compound?

  • Degradation kinetics : Monitor hydrolysis rates under varying pH/temperature using HPLC-UV and identify degradation products via HRMS .
  • Bioaccumulation : Use radiolabeled [¹⁴C]-ethyl carbamate in fish or soil models to measure partition coefficients (log P) and half-lives .
  • Metabolite profiling : Apply untargeted metabolomics (LC-QTOF-MS) in exposed organisms to map detoxification pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential carcinogenicity (Group 2A per IARC) .
  • Waste disposal : Neutralize carbamates with alkaline hydrolysis (e.g., 1M NaOH) before incineration to prevent environmental release .
  • Exposure monitoring : Regularly test lab air/water for carbamate residues using GC-MS with LOD ≤1 μg/L .

Q. Methodological Recommendations

  • For synthesis : Optimize stepwise coupling reactions with microwave-assisted heating to reduce reaction times .
  • For toxicity studies : Combine in vitro micronucleus assays with in vivo Comet assays to assess clastogenicity .
  • For metabolic studies : Use stable isotope tracers (e.g., ¹³C-ethyl carbamate) to track metabolite distribution in tissues .

Properties

CAS No.

128740-03-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl N-(2-oxopent-4-enyl)carbamate

InChI

InChI=1S/C8H13NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,11)

InChI Key

JYGHBOKKIJVJSM-UHFFFAOYSA-N

SMILES

CCOC(=O)N(CC=C)CC=O

Canonical SMILES

CCOC(=O)NCC(=O)CC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

68 g (0.313 mol) of ethyl N-allyl-N-(2,2-dimethoxyethyl)-carbamate are heated with150 ml of formic acid at 100° C. for one hour. The mixture is poured onto ice and extracted several times with methylene chloride, the organic phases are washed with sodium bicarbonate solution, dried over magnesium sulphate and concentrated and the residue is distilled.
Quantity
68 g
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Ethyl N-allyl-N-(2-oxoethyl)-carbamate

Synthesis routes and methods II

Procedure details

A solution of ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate (Intermediate 42, 1218 g, 2.79 mol) in HCOOH (4.2 L) was refluxed for 0.5 h. Then crushed ice was added to quench the reaction, the mixture was extracted with CH2Cl2 (2 L×3). The combined organic solutions were washed with sat. NaHCO3 (3 L), dried (Na2SO4) and concentrated in vacuo to give the title compound (480 g, 50%) as yellow oil; 1H NMR: (CDCl3) 1.15-1.32 (3H, m), 3.89-4.00 (4H, m), 4.07-4.16 (2H, m), 5.10 (2H, m), 5.73 (1H, m), 9.53 (1H, s).
Quantity
1218 g
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4.2 L
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title compound
Yield
50%

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